molecular formula C18H15N3O4 B2421610 2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 954619-41-1

2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2421610
CAS No.: 954619-41-1
M. Wt: 337.335
InChI Key: GWCVTJVBFRDRIM-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the oxadiazole ring through an acetamide linkage. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: Both the benzo[d][1,3]dioxole and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features. The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s structural rigidity and electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could facilitate binding to hydrophobic pockets, while the oxadiazole ring might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d][1,3]dioxol-5-yl)piperidine: This compound shares the benzo[d][1,3]dioxole moiety but differs in the presence of a piperidine ring instead of the oxadiazole ring.

    2-(benzo[d][1,3]dioxol-5-yl)acetic acid: This compound also contains the benzo[d][1,3]dioxole moiety but has an acetic acid functional group instead of the oxadiazole ring.

    1-(1,3-benzodioxol-5-yl)-2-propanol: This compound features the benzo[d][1,3]dioxole moiety with a propanol group.

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide is unique due to the combination of the benzo[d][1,3]dioxole and oxadiazole rings, which confer distinct electronic and steric properties. This unique structure may result in specific biological activities and applications not observed in similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-16(9-13-6-7-14-15(8-13)24-11-23-14)19-18-21-20-17(25-18)10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCVTJVBFRDRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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